molecular formula C9H5BrF4O B1333616 2-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS No. 537050-12-7

2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Cat. No. B1333616
CAS RN: 537050-12-7
M. Wt: 285.03 g/mol
InChI Key: NHVLVTWQEUHHBM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 537050-12-7. Its molecular weight is 285.04 . The IUPAC name for this compound is 2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is 1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a solid at room temperature . It has a boiling point of 30-37°C . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Dyes and Pigments

The compound is also used in the synthesis of dyes and pigments. Its molecular structure can be tailored to produce colorants with specific properties for industrial and commercial applications.

Each of these applications leverages the unique chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide , such as its reactivity and stability, to serve a specific purpose in scientific research and industry .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It should not be released into the environment .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the bromide group, which is a good leaving group, and the trifluoromethyl group, which can enhance the reactivity of the adjacent carbonyl group .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of sulfonyl ureas , which are a class of compounds that can inhibit the enzyme carbonic anhydrase and are used in the treatment of various conditions such as glaucoma and epilepsy.

Result of Action

Given its use as an intermediate in organic synthesis , it’s likely that its primary effects are related to the formation of new chemical bonds and the generation of new compounds.

properties

IUPAC Name

2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLVTWQEUHHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381130
Record name 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)phenacyl bromide

CAS RN

537050-12-7
Record name 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537050-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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